6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime
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Overview
Description
The compound “6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime” belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7ClN2OS2/c13-8-1-3-9 (4-2-8)18-11-10 (7-16)15-5-6-17-12 (15)14-11/h1-7H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Scientific Research Applications
Human Constitutive Androstane Receptor Agonist : This compound, also known as CITCO, is a widely used agonist of the human constitutive androstane receptor (hCAR). hCAR is a crucial hepatic xenobiotic sensor protein with emerging therapeutic indications. The stereochemistry and stability of CITCO were explored to enhance its therapeutic potential, and it was found that its E and Z isomers undergo isomerization in solution (Diethelm-Varela et al., 2020).
Antitumor Activity : Compounds derived from imidazo[2,1-b]thiazoles, a class to which this compound belongs, have been investigated for their antitumor activity. They have been tested at the National Cancer Institute, with some showing inhibitory effects on Complex III of the mitochondrial respiratory chain and the ability to induce apoptosis in certain cell lines (Andreani et al., 2005).
Herbicidal Applications : Imidazo[2,1-b]thiazoles have been synthesized and tested for pre- and post-emergence herbicidal activity, demonstrating moderate effectiveness in certain conditions (Andreani et al., 1996).
Synthesis and Characterization : The synthesis of various derivatives of imidazo[2,1-b]thiazoles, including efforts to enhance their stability and efficacy for different applications, has been a focus in the field of organic chemistry (Knak et al., 2015).
Cytotoxic Activity : Specific derivatives of imidazo[2,1-b][1,3,4]thiadiazoles have been studied for their cytotoxic activity against various cancer cell lines. Some derivatives have shown potent activity and induced apoptosis without arresting the cell cycle (Kumar et al., 2014).
Identification of Novel Agonists : Research has identified novel human CAR agonists with characteristics such as potent in vitro activity, selectivity, and the ability to induce prototypical CAR target genes in primary human hepatocytes. These findings are significant for understanding xenobiotic metabolism and potentially developing therapeutic targets (Maglich et al., 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,6-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3OS2/c20-12-4-6-13(7-5-12)28-18-17(25-8-9-27-19(25)24-18)10-23-26-11-14-15(21)2-1-3-16(14)22/h1-10H,11H2/b23-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTJAJOFUXITKT-AUEPDCJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2=C(N=C3N2C=CS3)SC4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C2=C(N=C3N2C=CS3)SC4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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